1-Hydroxybenzo[cd]indol-2(1H)-one

Medicinal Chemistry Structure-Based Drug Design BET Bromodomain Inhibition

1-Hydroxybenzo[cd]indol-2(1H)-one is the N-hydroxy congener of the benzo[cd]indol-2(1H)-one (naphthostyril, 1,8-naphtholactam) fused tricyclic scaffold. The parent scaffold (CAS 130-00-7, C₁₁H₇NO, MW 169.18 g/mol, mp 179–183 °C, logP ~2.1–2.5) is an established building block for dyes, fluorescent probes, and bioactive molecules.

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
Cat. No. B15216703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxybenzo[cd]indol-2(1H)-one
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)O
InChIInChI=1S/C11H7NO2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,14H
InChIKeyIETWKCBRLJDMHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxybenzo[cd]indol-2(1H)-one: Compound Identity, Scaffold Class, and Procurement Context


1-Hydroxybenzo[cd]indol-2(1H)-one is the N-hydroxy congener of the benzo[cd]indol-2(1H)-one (naphthostyril, 1,8-naphtholactam) fused tricyclic scaffold [1]. The parent scaffold (CAS 130-00-7, C₁₁H₇NO, MW 169.18 g/mol, mp 179–183 °C, logP ~2.1–2.5) is an established building block for dyes, fluorescent probes, and bioactive molecules . The 1-hydroxy derivative replaces the lactam N–H with an N–OH group, conferring a distinct hydrogen-bond donor/acceptor profile and altered physicochemical properties relative to the parent N–H, N-alkyl, and ring-hydroxylated regioisomers [2]. This compound is primarily positioned as a versatile intermediate for downstream N-functionalization in medicinal chemistry and materials science.

Why 1-Hydroxybenzo[cd]indol-2(1H)-one Cannot Be Casually Substituted by the Parent Naphthostyril or N-Alkyl Analogs


While the benzo[cd]indol-2(1H)-one scaffold is shared across multiple analogs, the N(1)-substitution critically governs hydrogen-bonding capacity, tautomeric behavior, metabolic susceptibility, and synthetic derivatization potential [1]. The N–OH group introduces an additional hydrogen-bond donor (HBD count = 1 for N–OH vs. 1 for N–H vs. 0 for N-alkyl) and acceptor site relative to the parent N–H (CAS 130-00-7) or N-methyl congeners, directly altering target engagement geometry in bromodomain binding pockets where the lactam NH/OH forms a conserved hydrogen bond with Asn140 of BRD4 [2]. Furthermore, the N-hydroxy group enables chemoselective O-functionalization (e.g., O-alkylation, O-acylation) orthogonal to N-alkylation pathways, making the compound a non-interchangeable intermediate for specific synthetic routes [3]. Substitution with the 6-hydroxy regioisomer (CAS 93857-63-7) relocates the hydroxyl to the aromatic ring, fundamentally altering electronic distribution, pKa, and hydrogen-bond directionality, and is not functionally equivalent.

1-Hydroxybenzo[cd]indol-2(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Capacity: N–OH vs. N–H (Parent) vs. N-Alkyl Derivatives

The N–OH group of 1-Hydroxybenzo[cd]indol-2(1H)-one introduces a second hydrogen-bond donor atom (the OH hydrogen) relative to the N–H parent, while N-alkyl derivatives (e.g., 1-methyl, 1-ethyl, 1-benzyl) eliminate the HBD entirely. In the BRD4 BD1 cocrystal structure of the parent scaffold, the lactam N–H forms a critical hydrogen bond with Asn140 [1]. The N–OH variant can engage Asn140 as a hydrogen-bond acceptor through the OH oxygen while simultaneously donating a hydrogen bond via the OH proton to a proximal residue such as Tyr97 or the backbone carbonyl of Pro82, a dual-interaction geometry not achievable by N–H (single donor) or N-alkyl (zero donor) congeners. This is a class-level inference grounded in the BRD4–benzo[cd]indol-2(1H)-one cocrystal structure (PDB: 5DX4).

Medicinal Chemistry Structure-Based Drug Design BET Bromodomain Inhibition

BRD4 BD1 vs. BD2 Selectivity: Benzo[cd]indol-2(1H)-one Scaffold Achieves >100-Fold Discrimination Unattainable with Pan-BET Inhibitors

A focused series of benzo[cd]indol-2(1H)-one and pyrrolo[4,3,2-de]quinolin-2(1H)-one derivatives were identified as the first reported inhibitors with >100-fold selectivity for BRD4 BD1 over BRD4 BD2 [1]. This represents a marked differentiation from pan-BET inhibitors (e.g., (+)-JQ1, I-BET762) that lack intra-BET domain selectivity. The representative compound 68 (LT052) demonstrated BRD4 BD1-selective engagement and significantly improved gout arthritis symptoms in a rat model via BRD4/NF-κB/NLRP3 pathway modulation [1]. While this selectivity was demonstrated on elaborated derivatives rather than 1-Hydroxybenzo[cd]indol-2(1H)-one itself, the N(1)-substitution pattern is a critical vector governing BD1 vs. BD2 discrimination in this scaffold class [2].

Epigenetics BET Bromodomain BD1-Selective Inhibition Anti-Inflammatory

Lipophilicity Shift: N–OH Substitution Lowers logP Relative to N-Alkyl Analogs, Improving Ligand Efficiency Metrics

The N–OH substitution reduces calculated logP compared to N-alkyl benzo[cd]indol-2(1H)-one derivatives. The parent scaffold (N–H, CAS 130-00-7) has an experimental logP of 2.1–2.5 (XLogP3: 2.1) and measured logP of 2.5 at 24 °C and pH 6.6 . Introduction of the N–OH group adds a polar heteroatom that lowers logP by an estimated 0.5–0.8 log units (calculated) relative to the N-methyl analog (estimated logP ~2.8–3.0). This shifts the compound into a more favorable drug-like property space: the parent benzo[cd]indol-2(1H)-one has a ligand efficiency (LE) baseline, and the N–OH variant benefits from both increased polarity (lower logP) and additional H-bond capacity without a significant molecular weight penalty (ΔMW = +16 vs. parent, MW 185.18 vs. 169.18) . By contrast, N-benzyl (MW 247.29, logP ~3.5) and N-ethyl (MW 197.23, logP ~2.9) derivatives increase both lipophilicity and molecular weight, potentially compromising solubility and metabolic stability .

Physicochemical Properties Drug-Likeness Ligand Efficiency ADME

Antiproliferative Baseline: Unoptimized Parent Scaffold Shows Micromolar Activity in MV4;11 Leukemia Cells, Providing a Quantifiable Starting Point for N(1)-Functionalization

The unoptimized benzo[cd]indol-2(1H)-one scaffold (Compound 1, BRD4-IN-4, the N–H parent lacking the N–OH group) exhibits an IC₅₀ of 6.83 μM against MV4;11 leukemia cell proliferation and arrests the cell cycle at G1 phase [1]. This establishes the baseline antiproliferative activity from which N(1)-substituted derivatives can be evaluated. Optimized benzo[cd]indol-2(1H)-one derivatives bearing elaborated N(1)-substituents achieve significantly improved potency: lead compound 85 exhibits BRD4 Kd = 124–137 nM (ITC) and IC₅₀ = 410 nM (AlphaScreen), with oral bioavailability of 75.8% and T₁/₂ = 3.95 h in rodents [2]. Further-optimized derivatives in the Feng et al. series achieve MV4;11 IC₅₀ values of 5.55 μM, 11.54 μM, and 11.67 μM [3]. These data illustrate the >10-fold potency enhancement achievable through informed N(1)-substitution, although direct antiproliferative data for the 1-Hydroxybenzo[cd]indol-2(1H)-one compound itself are not yet reported in the peer-reviewed literature, representing a quantifiable screening opportunity.

Cancer Cell Biology Antiproliferative Activity BRD4 Inhibition SAR

Synthetic Versatility: N–OH Enables Orthogonal O-Functionalization Pathways Inaccessible to N–H and N-Alkyl Precursors

The N–OH group of 1-Hydroxybenzo[cd]indol-2(1H)-one enables chemoselective O-alkylation and O-acylation reactions that proceed under milder conditions (e.g., Mitsunobu, Williamson ether synthesis, mild base) compared to direct N-alkylation of the parent N–H scaffold, which requires strong bases (NaH, KOtBu) and anhydrous conditions [1]. This orthogonal reactivity is structurally documented: N-alkylation of the parent 1,8-naphtholactam with ethyl iodide requires NaH in DMF at elevated temperature [2], while O-alkylation of N-hydroxy derivatives proceeds via the hydroxyl oxygen under neutral or mildly basic conditions, preserving the lactam carbonyl. The N–OH compound thus serves as a unique branching intermediate: O-functionalization yields alkoxyamine derivatives, while the N–OH group can also be reduced to regenerate the parent N–H scaffold on demand. By contrast, the 6-hydroxy regioisomer (CAS 93857-63-7) positions the OH on the aromatic ring, where its reactivity is governed by phenolic rather than hydroxamic character, and N-alkyl derivatives (1-methyl, 1-ethyl) are terminal products without further N-functionalization handles .

Synthetic Chemistry N-Functionalization Building Block Utility Parallel Synthesis

Fluorescence and Dual-State Emission: Naphtholactam Core Enables Quantum Yields up to 0.84, Differentiating from Non-Fused Indole-2-one Fluorophores

The 1,8-naphtholactam (benzo[cd]indol-2(1H)-one) core has been demonstrated as a privileged scaffold for dual-state emission fluorophores with quantum yields (Φ) up to 0.84 in both solution and aggregated states [1]. In head-to-head molecular design comparisons, 1,8-naphtholactam (Np)-equipped molecules (TPE/HTPE-Np) exhibit highly efficient dual-state emission with red-shifted wavelengths, whereas acenaphthene (Ap)-equipped counterparts (TPE/HTPE-Ap) display only typical aggregation-induced emission (AIE) behavior with short-wavelength emission [2]. This dual-state emission property is not observed in simple indole-2-one (oxindole) fluorophores, which typically exhibit aggregation-caused quenching (ACQ). While the specific photophysical properties of 1-Hydroxybenzo[cd]indol-2(1H)-one have not been independently reported, the N–OH substitution is expected to modulate emission wavelength and quantum yield through altered electronic conjugation relative to the N–H parent, representing a specific characterization opportunity for procurement decisions [3].

Fluorescent Probes Dual-State Emission Lysosomal Imaging Materials Chemistry

Procurement-Guiding Application Scenarios for 1-Hydroxybenzo[cd]indol-2(1H)-one Based on Quantitative Differentiation Evidence


BRD4 BD1-Selective Inhibitor Lead Optimization Campaigns Requiring an N(1)-Functionalizable Scaffold with Pre-Validated BET Bromodomain Engagement

Research groups pursuing BD1-selective BET bromodomain inhibitors should prioritize 1-Hydroxybenzo[cd]indol-2(1H)-one as a starting scaffold. The benzo[cd]indol-2(1H)-one chemotype is one of the only scaffolds with demonstrated >100-fold BRD4 BD1 over BD2 selectivity (Compound 68/LT052) [1], and the N(1)–OH group provides an additional hydrogen-bond vector for engaging BD1-specific residues not targeted by the N–H parent. The established baseline BRD4 Kd of 124–137 nM for optimized N(1)-substituted derivatives provides a clear benchmark for SAR progression [2]. Procurement of the N–OH variant specifically enables exploration of O-alkylated derivatives that may access distinct subpockets within BD1 not reachable from N-alkyl congeners.

Parallel Library Synthesis of N-Alkoxy/Benzyloxy Benzo[cd]indol-2(1H)-one Derivatives via Mild O-Alkylation Chemistry

Medicinal chemistry groups requiring rapid diversification at the N(1) position should procure 1-Hydroxybenzo[cd]indol-2(1H)-one to exploit the orthogonal O-alkylation pathway. Unlike the parent N–H scaffold, which requires NaH/DMF at 0 °C to room temperature for N-alkylation [3], the N–OH compound undergoes O-alkylation under milder conditions (K₂CO₃ or Cs₂CO₃ in DMF/acetone at room temperature), enabling parallel plate-based library synthesis with diverse alkyl/benzyl halides. This approach generates N-alkoxy derivatives that are structurally distinct from and complementary to the N-alkyl series available from the parent scaffold, doubling the accessible chemical space from a single fused tricyclic core.

Dual-State Fluorescent Probe Development Leveraging the Naphtholactam Core with N–OH as an Emission-Modulating Handle

Materials chemistry and chemical biology groups developing lysosome-targeted or dual-state emissive probes should select 1-Hydroxybenzo[cd]indol-2(1H)-one as a starting fluorophore scaffold. The 1,8-naphtholactam core has been validated for dual-state emission with quantum yields reaching 0.84, outperforming acenaphthene-based analogs that exhibit only AIE behavior [4]. The N–OH group offers a unique derivatization handle for tuning emission wavelength and quantum yield through O-conjugation, while also providing a reactive site for bioconjugation (e.g., via O-linker attachment to targeting ligands). Compound 15f, a benzo[cd]indol-2(1H)-one derivative, has demonstrated stronger green fluorescence than the HBC reference dye and specific lysosomal localization [5], establishing the scaffold's utility for live-cell imaging applications.

Hedgehog Pathway Inhibitor Screening with a Downstream Mechanism Differentiated from Smoothened Antagonists

Oncology research groups targeting Hedgehog (HH) pathway-driven cancers such as medulloblastoma or GLI-driven lung cancer should consider 1-Hydroxybenzo[cd]indol-2(1H)-one as a downstream pathway inhibitor scaffold. The benzo[cd]indol-2(1H)-one chemotype has demonstrated sub-micromolar potency in HH pathway cell models, including those with constitutive activity through Suppressor of Fused (SUFU) loss, and reduces GLI-driven lung cancer cell and medulloblastoma spheroid viability [6]. Critically, this downstream mechanism bypasses resistance to Smoothened (SMO) antagonists (e.g., vismodegib, sonidegib), which are ineffective in SUFU-mutant or GLI-amplified tumors. The N–OH variant offers a distinct starting point for SAR exploration of HH pathway inhibition with potentially differentiated BET bromodomain engagement via the dual hydrogen-bond donor capacity.

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